5beta(H)-Cholane
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Overview
Description
5beta(H)-Cholane: is a saturated hydrocarbon compound belonging to the class of steroids. It is a fundamental structure in the biosynthesis of various steroid hormones and bile acids. The compound is characterized by its unique cis-fusion of the A and B rings, which distinguishes it from other steroid structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta(H)-Cholane typically involves the reduction of cholesterol or other sterol precursors. One common method is the catalytic hydrogenation of cholesterol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods: Industrial production of this compound is not widely documented due to its limited direct applications. it can be synthesized in a laboratory setting using enzymatic conversion methods involving 5beta-reductase enzymes, which convert cholesterol to its 5beta-reduced form. The reaction conditions typically involve the use of liver or bone marrow extracts where the enzyme is naturally present.
Chemical Reactions Analysis
Types of Reactions: 5beta(H)-Cholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various ketones and alcohols.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated steroids.
Scientific Research Applications
5beta(H)-Cholane has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various steroid hormones and bile acids.
Biology: It is used in studies related to steroid metabolism and enzyme activity.
Medicine: Research on its derivatives has implications in understanding steroid-related diseases and developing therapeutic agents.
Industry: It is used in the production of steroid-based pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 5beta(H)-Cholane involves its role as a precursor in the biosynthesis of steroid hormones and bile acids. The compound undergoes enzymatic transformations, primarily through the action of 5beta-reductase, which converts it to various biologically active steroids. These steroids then interact with specific receptors and pathways in the body, exerting their physiological effects .
Comparison with Similar Compounds
5alpha-Dihydrotestosterone: Unlike 5beta(H)-Cholane, 5alpha-dihydrotestosterone binds strongly to the androgen receptor and is highly active.
Etiocholanolone: A metabolite of this compound with neurosteroid activity.
Uniqueness: this compound is unique due to its angular molecular shape and lack of androgenic activity, distinguishing it from other testosterone metabolites. Its cis-fusion of the A and B rings results in a distinct molecular structure that influences its biological activity.
Properties
IUPAC Name |
10,13-dimethyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQKIURKJITMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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